JTP-4819

描述

属性

IUPAC Name |

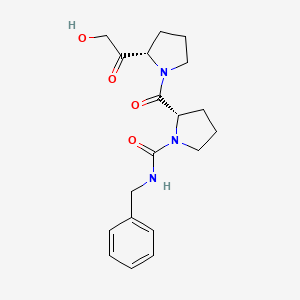

(2S)-N-benzyl-2-[(2S)-2-(2-hydroxyacetyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c23-13-17(24)15-8-4-10-21(15)18(25)16-9-5-11-22(16)19(26)20-12-14-6-2-1-3-7-14/h1-3,6-7,15-16,23H,4-5,8-13H2,(H,20,26)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICULFJDHZQTNRB-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)NCC3=CC=CC=C3)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)NCC3=CC=CC=C3)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936657 | |

| Record name | N-Benzyl-2-[2-(hydroxyacetyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162203-65-8 | |

| Record name | JTP 4819 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162203658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-2-[2-(hydroxyacetyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JTP-4819 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASG803L8RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JTP-4819: A Deep Dive into its Mechanism of Action for Neurodegenerative Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of JTP-4819, a novel prolyl endopeptidase (PEP) inhibitor investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. This document synthesizes key preclinical findings, focusing on the molecular interactions, downstream signaling effects, and the resulting impact on cognitive function.

Core Mechanism of Action: Prolyl Endopeptidase Inhibition

This compound is a potent and specific inhibitor of prolyl endopeptidase (PEP), a serine protease that plays a significant role in the metabolism of several neuropeptides and peptide hormones.[1][2] The primary mechanism of action of this compound is the inhibition of PEP, which in turn prevents the degradation of various neuroactive peptides. This leads to an increase in the levels of these peptides in the brain, which is believed to underlie the cognitive-enhancing effects of the drug.[1][3][4]

The inhibition of PEP by this compound has been demonstrated to be highly potent, with inhibitory concentrations in the nanomolar range.[1][3][5] This potent and specific inhibition of PEP is the foundational step in the cascade of neurochemical and behavioral effects observed with this compound administration.

Downstream Effects on Neuropeptidergic and Cholinergic Systems

By inhibiting PEP, this compound increases the bioavailability of several neuropeptides implicated in learning and memory. These include Substance P (SP), Arginine-Vasopressin (AVP), and Thyrotropin-Releasing Hormone (TRH).[1][3] Preclinical studies have demonstrated that administration of this compound leads to increased levels of these neuropeptides in key brain regions associated with memory, such as the hippocampus and cerebral cortex.[1][3][4]

Furthermore, this compound has been shown to enhance cholinergic neurotransmission.[1][5] It increases the release of acetylcholine (B1216132) (ACh) in the frontal cortex and hippocampus.[1][5] This effect is thought to be a downstream consequence of the elevated neuropeptide levels, which can modulate cholinergic neuron activity. The dual action of preserving neuropeptides and enhancing cholinergic function is a key aspect of this compound's potential therapeutic profile.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Tissue/Source | IC50 Value (nM) |

| Prolyl Endopeptidase (PEP) | Rat Brain Supernatant | 0.83 ± 0.09[5] |

| Prolyl Endopeptidase (PEP) | Flavobacterium meningosepticum | 5.43 ± 0.81[5] |

| Prolyl Endopeptidase (PEP) | Rat Cerebral Cortex | ~0.58 ± 0.02[3] |

| Prolyl Endopeptidase (PEP) | Rat Hippocampus | ~0.61 ± 0.06[3] |

| Prolyl Endopeptidase (PEP) | Young Rat Brain | ~0.7[4] |

| Prolyl Endopeptidase (PEP) | Aged Rat Brain | ~0.8[4] |

Table 2: In Vitro Inhibition of Neuropeptide Degradation by this compound

| Neuropeptide | Brain Region | IC50 Value (nM) |

| Substance P | Cerebral Cortex | 3.4[3] |

| Substance P | Hippocampus | 3.3[3] |

| Arginine-Vasopressin (AVP) | Cerebral Cortex | 2.1[3] |

| Arginine-Vasopressin (AVP) | Hippocampus | 2.8[3] |

| Thyrotropin-Releasing Hormone (TRH) | Cerebral Cortex | 1.4[3] |

| Thyrotropin-Releasing Hormone (TRH) | Hippocampus | 1.9[3] |

| Substance P | Purified PEP | 9.6[5] |

| Arginine-Vasopressin (AVP) | Purified PEP | 13.9[5] |

| Thyrotropin-Releasing Hormone (TRH) | Purified PEP | 10.7[5] |

| Neurotensin | Purified PEP | 14.0[5] |

| Oxytocin | Purified PEP | 4.5[5] |

| Bradykinin | Purified PEP | 7.6[5] |

| Angiotensin II | Purified PEP | 10.6[5] |

Table 3: In Vivo Effects of this compound in Rat Models

| Study Type | Animal Model | Dosage | Key Findings |

| Neuropeptide Levels | Aged Rats | 1 mg/kg, p.o. for 21 days | Increased Substance P-like immunoreactivity in the cerebral cortex and hippocampus.[4] |

| Spatial Memory | Aged Rats | 1 mg/kg, p.o. for 14 days | Improved memory deficits in the Morris water maze task.[6] |

| Cholinergic Function | Aged Rats | 1 and 3 mg/kg, p.o. for 3 weeks | Reversed age-related increase in ChAT activity in the cerebral cortex and decrease in choline (B1196258) uptake in the hippocampus.[6] |

| Acetylcholine Release | Young and Aged Rats | 1 and 3 mg/kg, p.o. | Increased acetylcholine release in the frontal cortex and hippocampus.[1][5] |

| Learning and Memory | Rats with Scopolamine-Induced Amnesia | 1 and 3 mg/kg, p.o. | Significantly prolonged retention time in the passive avoidance test.[5] |

| Spatial Learning | Rats with Dorsal Hippocampal Lesions | 3.0 mg/kg, p.o. | Ameliorated learning impairment in the eight-arm radial maze after 34-41 days of treatment.[7] |

Experimental Protocols

While detailed, step-by-step experimental protocols are not available in the reviewed literature, the following provides an overview of the methodologies employed in the key studies.

4.1 In Vitro Enzyme Inhibition Assays

-

Objective: To determine the inhibitory potency (IC50) of this compound on PEP activity and neuropeptide degradation.

-

General Procedure:

-

Preparation of brain tissue homogenates (e.g., cerebral cortex, hippocampus) or use of purified PEP.

-

Incubation of the enzyme source with a specific substrate in the presence of varying concentrations of this compound.

-

Measurement of the product formation or substrate degradation using methods such as fluorometry or high-performance liquid chromatography (HPLC).

-

Calculation of IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

4.2 In Vivo Microdialysis

-

Objective: To measure the extracellular levels of acetylcholine in specific brain regions of freely moving rats.

-

General Procedure:

-

Surgical implantation of a microdialysis probe into the target brain region (e.g., frontal cortex, hippocampus).

-

Continuous perfusion of the probe with artificial cerebrospinal fluid.

-

Collection of dialysate samples at regular intervals before and after oral administration of this compound.

-

Analysis of acetylcholine concentrations in the dialysate using HPLC coupled with electrochemical detection.

-

4.3 Behavioral Studies (e.g., Morris Water Maze, Passive Avoidance Test)

-

Objective: To assess the effects of this compound on learning and memory in rodent models.

-

General Procedure:

-

Morris Water Maze:

-

Rats are trained to find a hidden platform in a circular pool of water.

-

This compound or vehicle is administered daily.

-

Escape latency (time to find the platform) and path length are recorded as measures of spatial learning and memory.

-

-

Passive Avoidance Test:

-

Rats are placed in a two-chambered apparatus and receive a mild foot shock in the dark chamber.

-

After a retention interval, the latency to re-enter the dark chamber is measured.

-

This compound is administered before the training or retention test to assess its effects on memory consolidation and retrieval.

-

-

Conclusion

This compound is a potent prolyl endopeptidase inhibitor with a well-defined mechanism of action. By preventing the degradation of key neuropeptides involved in cognition and enhancing cholinergic neurotransmission, this compound has demonstrated significant potential as a cognitive enhancer in preclinical models. The quantitative data from these studies provide a strong foundation for its further investigation as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. The multifaceted approach of targeting both neuropeptidergic and cholinergic systems represents a promising strategy for addressing the complex pathology of cognitive decline.

References

- 1. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel prolyl endopeptidase inhibitor, this compound--its behavioral and neurochemical properties for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of a novel prolyl endopeptidase inhibitor, this compound, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of a novel prolyl endopeptidase inhibitor, this compound, on spatial memory and central cholinergic neurons in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of a prolyl endopeptidase inhibitor, this compound, on radial maze performance in hippocampal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of JTP-4819: A Prolyl Endopeptidase Inhibitor for Cognitive Enhancement

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JTP-4819 is a potent and specific inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the metabolism of several neuropeptides and hormones. By preventing the degradation of key signaling molecules in the brain, this compound has demonstrated significant therapeutic potential as a cognitive enhancer, particularly in the context of Alzheimer's disease. Preclinical studies have elucidated its mechanism of action, revealing its ability to increase levels of neuroactive peptides such as substance P, arginine-vasopressin, and thyrotropin-releasing hormone, as well as to enhance cholinergic neurotransmission. Early clinical evaluation has provided insights into its pharmacokinetic profile and safety in humans. This technical guide synthesizes the current knowledge on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and development efforts.

Introduction

The progressive cognitive decline characteristic of Alzheimer's disease and other neurodegenerative disorders presents a significant and growing unmet medical need. One therapeutic strategy that has been explored is the modulation of neuropeptide signaling pathways, which are known to play crucial roles in learning and memory. Prolyl endopeptidase (PEP) is a cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues and is involved in the degradation of numerous neuroactive peptides.[1] this compound, a novel PEP inhibitor, has emerged as a promising therapeutic candidate due to its potent and specific inhibition of this enzyme.[2] This document provides a comprehensive overview of the preclinical and clinical data supporting the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the inhibition of prolyl endopeptidase. This inhibition leads to a subsequent increase in the levels of various neuropeptides that are substrates for PEP. The elevated concentrations of these neuropeptides are believed to enhance neuronal function and synaptic plasticity, ultimately leading to improved cognitive performance.[1]

Signaling Pathway

The proposed signaling pathway for this compound's cognitive-enhancing effects is initiated by its binding to and inhibition of PEP. This action prevents the breakdown of key neuropeptides, leading to their accumulation in the synaptic cleft and potentiation of their downstream signaling effects. Furthermore, this compound has been shown to increase the release of acetylcholine (B1216132), a critical neurotransmitter for memory and learning.

Quantitative Data

A substantial body of preclinical research has quantified the inhibitory potency of this compound and its effects on neuropeptide levels. A Phase 1 clinical trial has also provided key pharmacokinetic parameters in healthy volunteers.

In Vitro Inhibitory Activity

This compound demonstrates potent inhibition of PEP from various sources and potentiation of neuropeptide stability.

| Target Enzyme/Substrate | Source | IC50 (nM) | Reference |

| Prolyl Endopeptidase | Rat Brain Supernatant | 0.83 ± 0.09 | [2] |

| Prolyl Endopeptidase | Flavobacterium meningosepticum | 5.43 ± 0.81 | [2] |

| Substance P Degradation | Purified PEP | 9.6 | [2] |

| Arginine-Vasopressin Degradation | Purified PEP | 13.9 | [2] |

| Thyrotropin-Releasing Hormone Degradation | Purified PEP | 10.7 | [2] |

| Neurotensin Degradation | Purified PEP | 14.0 | [2] |

| Oxytocin Degradation | Purified PEP | 4.5 | [2] |

| Bradykinin Degradation | Purified PEP | 7.6 | [2] |

| Angiotensin II Degradation | Purified PEP | 10.6 | [2] |

In Vivo Effects on Neuropeptide Levels

Oral administration of this compound has been shown to significantly increase the levels of key neuropeptides in the brains of aged rats.

| Neuropeptide | Brain Region | Dose (p.o.) | Effect | Reference |

| Substance P-like immunoreactivity | Cerebral Cortex | 3 mg/kg (single) | Increased | [3] |

| Substance P-like immunoreactivity | Cerebral Cortex | 1 mg/kg (21 days) | Increased | [3] |

| Substance P-like immunoreactivity | Hippocampus | 1 mg/kg (21 days) | Restored age-related decrease | [3] |

| Arginine-Vasopressin-like immunoreactivity | Hippocampus & Cerebral Cortex | 1 mg/kg (single & 21 days) | Tended to increase | [3] |

Clinical Pharmacokinetics in Healthy Male Volunteers

A Phase 1 study in healthy male volunteers established the pharmacokinetic profile of single and multiple oral doses of this compound.[4]

| Parameter | 30 mg (single dose) | 60 mg (single dose) | 120 mg (single dose) | 60 mg (t.i.d., 7 days) |

| Cmax (ng/mL) | 474 | 887 | 1,649 | No accumulation |

| Tmax (h) | 1 | 1 | 1 | N/A |

| t1/2 (h) | ~2 | ~2 | ~2 | N/A |

| AUC (ng·h/mL) | Proportional to dose | Proportional to dose | Proportional to dose | N/A |

| Urinary Recovery (24h) | ~66% | ~66% | ~66% | N/A |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the foundational research on this compound. The following sections outline the key experimental procedures cited in the literature.

In Vitro PEP Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound on PEP activity.

Protocol:

-

Enzyme Preparation: Supernatants from rat brain homogenates or purified PEP from Flavobacterium meningosepticum were used as the enzyme source.[2]

-

Substrate: A synthetic fluorogenic substrate for PEP was utilized.

-

Assay: The enzyme, substrate, and varying concentrations of this compound were incubated in an appropriate buffer system.

-

Measurement: The fluorescence of the product resulting from substrate cleavage was measured over time using a fluorometer.

-

Data Analysis: The rate of reaction was calculated, and the IC50 value (the concentration of this compound required to inhibit 50% of the enzyme activity) was determined by non-linear regression analysis.[2]

In Vivo Microdialysis for Acetylcholine Release

Objective: To measure the effect of this compound on acetylcholine release in the brain of living animals.

Protocol:

-

Animal Model: Young and aged rats were used.[2]

-

Surgical Procedure: A microdialysis probe was stereotactically implanted into the frontal cortex or hippocampus.

-

Drug Administration: this compound was administered orally at doses of 1 and 3 mg/kg.[2]

-

Sample Collection: The brain interstitial fluid was continuously perfused, and dialysate samples were collected at regular intervals.

-

Analysis: The concentration of acetylcholine in the dialysate was determined using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[2]

Behavioral Testing in Animal Models of Memory Impairment

Objective: To assess the efficacy of this compound in improving memory and learning in rodent models.

Protocols:

-

Morris Water Maze:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Procedure: Rats were trained to find the hidden platform from different starting positions. Escape latency (time to find the platform) and path length were recorded.[1]

-

Drug Treatment: this compound or vehicle was administered orally before or during the training period.

-

-

Passive Avoidance Test:

-

Apparatus: A two-chambered box with a light and a dark compartment, where the dark compartment is associated with a mild foot shock.

-

Procedure: Rats were placed in the light compartment and the latency to enter the dark compartment was measured. After receiving a foot shock in the dark, their retention of the aversive memory was tested by re-measuring the latency to enter the dark compartment.[1]

-

Drug Treatment: this compound was administered before the training or retention test.

-

Clinical Development and Safety

A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male volunteers.[4]

Study Design

The study involved single ascending doses (30, 60, and 120 mg) and multiple doses (60 mg three times daily for 7 days). A crossover design was used to assess the effect of food on bioavailability.[4]

Safety and Tolerability

This compound was found to have an acceptable safety profile with no serious adverse events reported. There were no clinically significant changes in vital signs, electrocardiograms, or other laboratory parameters. An elevation in plasma cholinesterase activity was observed, which returned to the normal range after cessation of dosing.[4]

Pharmacokinetics

This compound was rapidly absorbed, with a time to maximum concentration (Tmax) of approximately 1 hour. The elimination half-life (t1/2) was about 2 hours. The area under the curve (AUC) increased in proportion to the dose, and food intake did not significantly affect its bioavailability. No drug accumulation was observed with multiple dosing.[4]

Discussion and Future Directions

The preclinical data for this compound strongly support its potential as a cognitive enhancer through the inhibition of prolyl endopeptidase. The observed increases in key neuropeptides and acetylcholine, coupled with positive outcomes in animal models of memory impairment, provide a solid rationale for its development for Alzheimer's disease. The favorable safety and pharmacokinetic profile observed in the Phase 1 clinical trial further encourages continued investigation.

Future research should focus on several key areas:

-

Elucidation of Downstream Signaling: Further studies are needed to fully understand the downstream signaling cascades activated by the increased levels of neuropeptides and acetylcholine following this compound administration.

-

Long-term Efficacy and Safety: The long-term effects of this compound on cognitive function and potential side effects need to be evaluated in more extensive preclinical and clinical studies.

-

Clinical Trials in Patient Populations: The efficacy of this compound must be demonstrated in clinical trials involving patients with Alzheimer's disease or other forms of cognitive impairment.

-

Biomarker Development: The identification of biomarkers that can predict or monitor the response to this compound treatment would be highly valuable for patient stratification and dose optimization in future clinical trials.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cognitive decline associated with neurodegenerative diseases like Alzheimer's. Its well-defined mechanism of action, potent enzymatic inhibition, and positive preclinical and early clinical data warrant its continued development. This technical guide provides a comprehensive foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this novel prolyl endopeptidase inhibitor.

References

- 1. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

JTP-4819: A Technical Whitepaper on its Role in Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTP-4819 is a potent and specific inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the metabolism of several neuropeptides involved in learning and memory.[1][2][3] Preclinical studies have demonstrated its potential as a cognitive-enhancing agent by mitigating memory deficits in various animal models.[2][3][4][5][6] This technical guide provides a comprehensive overview of the core scientific data on this compound, including its mechanism of action, pharmacokinetic profile, and key experimental findings. All quantitative data is summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological effects.

Introduction

Cognitive decline associated with neurodegenerative diseases such as Alzheimer's disease, as well as age-related memory impairment, represents a significant unmet medical need.[1] One therapeutic strategy involves the modulation of neuropeptide signaling in the brain, as a marked reduction in certain neuropeptides is a consistent finding in these conditions.[1] Prolyl endopeptidase (PEP) is a cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues and is involved in the degradation of numerous neuropeptides, including Substance P (SP), Arginine-Vasopressin (AVP), and Thyrotropin-Releasing Hormone (TRH).[2][3][7] Inhibition of PEP is hypothesized to increase the bioavailability of these neuropeptides, thereby enhancing their physiological functions related to cognition.

This compound, chemically known as (S)-2-[[(S)-2-(hydroxyacetyl)-1-pyrrolidinyl]carbonyl]-N-(phenylmethyl)-1-pyrrolidinecarboxamide, is a novel, orally active, and specific PEP inhibitor.[3][8][9] This document synthesizes the available preclinical and clinical data on this compound to provide a detailed technical resource for the scientific community.

Mechanism of Action

This compound exerts its cognitive-enhancing effects primarily through the potent and specific inhibition of prolyl endopeptidase.[2][3] By inhibiting PEP, this compound prevents the degradation of various neuropeptides that play crucial roles in neurotransmission, memory formation, and synaptic plasticity.[2][3][7] The increased levels of these neuropeptides are believed to potentiate their signaling pathways.[4] Additionally, this compound has been shown to increase the release of acetylcholine (B1216132) (ACh) in brain regions critical for memory, such as the frontal cortex and hippocampus, suggesting a multi-faceted mechanism of action.[2][3]

Quantitative Data

In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against PEP from various sources and effectively prevents the degradation of multiple neuropeptide substrates.

| Enzyme Source / Substrate | IC50 (nM) | Reference |

| Rat Brain Supernatant PEP | 0.83 ± 0.09 | [3][10] |

| Flavobacterium meningosepticum PEP | 5.43 ± 0.81 | [3][10] |

| Rat Brain PEP (Young Rats) | ~0.7 | [11] |

| Rat Brain PEP (Aged Rats) | ~0.8 | [11] |

| Rat Cortical PEP | 0.58 ± 0.02 | [7] |

| Rat Hippocampal PEP | 0.61 ± 0.06 | [7] |

| Neuropeptide Degradation by Purified PEP | ||

| Substance P | 9.6 | [3][10] |

| Arginine-Vasopressin (AVP) | 13.9 | [3][10] |

| Thyrotropin-Releasing Hormone (TRH) | 10.7 | [3][10] |

| Neurotensin | 14.0 | [3][10] |

| Oxytocin | 4.5 | [3][10] |

| Bradykinin | 7.6 | [3][10] |

| Angiotensin II | 10.6 | [3][10] |

| Neuropeptide Degradation by Rat Brain Supernatants | ||

| Substance P (Cerebral Cortex) | 3.4 | [7] |

| Arginine-Vasopressin (AVP) (Cerebral Cortex) | 2.1 | [7] |

| Thyrotropin-Releasing Hormone (TRH) (Cerebral Cortex) | 1.4 | [7] |

| Substance P (Hippocampus) | 3.3 | [7] |

| Arginine-Vasopressin (AVP) (Hippocampus) | 2.8 | [7] |

| Thyrotropin-Releasing Hormone (TRH) (Hippocampus) | 1.9 | [7] |

Human Pharmacokinetics

A study in healthy male volunteers established the pharmacokinetic profile of orally administered this compound.[8][9]

| Parameter | 30 mg Single Dose | 60 mg Single Dose | 120 mg Single Dose | Reference |

| Cmax (ng/mL) | 474 | 887 | 1,649 | [8][9] |

| Tmax (h) | 1 | 1 | 1 | [8][9] |

| t1/2 (h) | ~2 | ~2 | ~2 | [8][9] |

| AUC | Proportional to dose | Proportional to dose | Proportional to dose | [8][9] |

| Cumulative Urinary Excretion (24h) | ~66% | ~66% | ~66% | [8][9] |

Food intake did not significantly affect Cmax, AUC, t1/2, or urinary recovery.[8][9] No drug accumulation was observed with multiple doses (60 mg three times daily for 7 days).[8][9]

Key Experimental Protocols

In Vitro PEP Inhibition Assay

This protocol outlines the general procedure for determining the in vitro inhibitory effect of this compound on PEP activity.

Methodology:

-

Enzyme Preparation: Homogenize rat brain tissue (e.g., cerebral cortex, hippocampus) in an appropriate buffer and centrifuge to obtain the supernatant containing PEP.[3][7] Alternatively, use purified PEP from sources like Flavobacterium meningosepticum.[3]

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound or vehicle control for a specified time at 37°C.

-

Enzymatic Reaction: Initiate the reaction by adding a synthetic fluorogenic substrate for PEP (e.g., Z-Gly-Pro-AMC).

-

Measurement: Monitor the increase in fluorescence over time using a fluorometer. The rate of increase is proportional to PEP activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Passive Avoidance Test in Scopolamine-Induced Amnesia Model

This behavioral paradigm assesses the effect of this compound on learning and memory in rats with chemically-induced amnesia.[3]

Methodology:

-

Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Acquisition Trial:

-

Administer this compound (e.g., 1 and 3 mg/kg, p.o.) or vehicle to the rats.[3]

-

After a set time (e.g., 60 minutes), place the rat in the light compartment.

-

Once the rat enters the dark compartment, deliver a mild electric foot shock.

-

Induce amnesia by administering scopolamine.

-

-

Retention Trial:

-

24 hours after the acquisition trial, place the rat back into the light compartment.

-

Record the latency to enter the dark compartment (step-through latency).

-

A longer latency indicates better memory retention.

-

-

Data Analysis: Compare the step-through latencies between the this compound treated groups and the vehicle-treated control group using appropriate statistical tests.

Morris Water Maze Task in Aged or Lesioned Rats

This task evaluates spatial learning and memory, and has been used to assess the efficacy of this compound in aged rats and rats with brain lesions.[2][4][6]

Methodology:

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Acquisition Phase:

-

Administer this compound (e.g., 1 and 3 mg/kg, p.o.) or vehicle daily for a specified period (e.g., 14 days).[6]

-

Conduct multiple trials per day where the rat is placed in the pool from different starting positions and must find the hidden platform.

-

Record the escape latency (time to find the platform), path length, and swimming speed.

-

-

Probe Trial:

-

After the acquisition phase, remove the platform and allow the rat to swim freely for a set duration (e.g., 60 seconds).

-

Record the time spent and the path length in the quadrant where the platform was previously located.

-

-

Data Analysis: Analyze the escape latencies across training days to assess learning. In the probe trial, compare the time spent in the target quadrant between treatment groups to evaluate memory consolidation.

Preclinical Efficacy

Effects on Neuropeptide and Neurotransmitter Levels

-

Neuropeptides: Repeated administration of this compound has been shown to reverse the age-related decrease in brain Substance P-like and TRH-like immunoreactivity.[2] It also increases the levels of Substance P-like immunoreactivity (SP-LI), AVP-LI, and TRH-LI in the cerebral cortex and hippocampus of rats.[4][7][11]

-

Acetylcholine: this compound increases acetylcholine release from the frontal cortex and hippocampus in both young and aged rats.[2][3]

Cognitive Performance in Animal Models

-

Scopolamine-Induced Amnesia: this compound significantly prolonged retention time in the passive avoidance test in rats with scopolamine-induced amnesia.[3]

-

Aged Rats: Administration of this compound improved performance in the Morris water maze task in aged rats, as indicated by decreased escape latency and path length.[2][6]

-

Brain-Lesioned Rats: this compound ameliorated memory impairments in rats with lesions of the nucleus basalis magnocellularis (NBM) or the dorsal hippocampus in the Morris water maze and radial arm maze tasks, respectively.[4][5]

Clinical Safety and Pharmacokinetics

A study in 28 healthy male volunteers demonstrated that this compound is well-tolerated.[8][9] Single oral doses of up to 120 mg and multiple doses of 60 mg three times daily for 7 days did not produce any serious adverse events.[8][9] No abnormal findings were reported in blood pressure, heart rate, electrocardiogram, body temperature, hematology, blood chemistry, or urinalysis.[8][9] An elevation in plasma cholinesterase activity was observed during multiple dosing, which returned to the normal range after cessation of the drug.[8]

Conclusion

This compound is a potent prolyl endopeptidase inhibitor with a promising preclinical profile as a cognitive-enhancing agent. Its mechanism of action, involving the potentiation of neuropeptidergic and cholinergic neurotransmission, is well-supported by in vitro and in vivo data. The compound has demonstrated efficacy in various animal models of cognitive impairment and has a favorable pharmacokinetic and safety profile in humans. The detailed experimental data and protocols presented in this whitepaper provide a solid foundation for further research and development of this compound and other PEP inhibitors as potential therapeutics for cognitive disorders.

References

- 1. A novel prolyl endopeptidase inhibitor, this compound--its behavioral and neurochemical properties for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of a novel prolyl endopeptidase inhibitor, this compound, on spatial memory and on cholinergic and peptidergic neurons in rats with ibotenate-induced lesions of the nucleus basalis magnocellularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of a prolyl endopeptidase inhibitor, this compound, on radial maze performance in hippocampal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of a novel prolyl endopeptidase inhibitor, this compound, on spatial memory and central cholinergic neurons in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of a novel prolyl endopeptidase inhibitor, this compound, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and safety of this compound, a novel specific orally active prolyl endopeptidase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Prolyl Endopeptidase Inhibition by JTP-4819: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of prolyl endopeptidase (PEP) inhibition by JTP-4819, a potent and specific inhibitor with significant therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to Prolyl Endopeptidase and this compound

Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides.[1] It specifically cleaves peptide bonds on the C-terminal side of proline residues.[2] Altered PEP activity has been implicated in several neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.[1]

This compound, chemically known as (S)-2-[[(S)-2-(hydroxyacetyl)-1-pyrrolidinyl]carbonyl]-N-(phenylmethyl)-1-pyrrolidinecarboxamide, is a novel, orally active, and highly specific inhibitor of PEP.[3][4] Its potent inhibitory action prevents the breakdown of key neuropeptides in the brain, leading to a range of neuroprotective and cognitive-enhancing effects.[3][5]

Quantitative Data: Inhibitory Potency and Pharmacokinetics

The efficacy of this compound as a PEP inhibitor has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity against different substrates and its pharmacokinetic profile in human volunteers.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Substrate Degradation | Tissue/Source | IC50 Value (nM) | Reference(s) |

| Prolyl Endopeptidase (PEP) | Rat Brain Supernatant | 0.83 ± 0.09 | [4] |

| Prolyl Endopeptidase (PEP) | Rat Cerebral Cortex | 0.58 ± 0.02 | [6] |

| Prolyl Endopeptidase (PEP) | Rat Hippocampus | 0.61 ± 0.06 | [6] |

| Prolyl Endopeptidase (PEP) | Young Rat Brain | ~0.7 | [7] |

| Prolyl Endopeptidase (PEP) | Aged Rat Brain | ~0.8 | [7] |

| Prolyl Endopeptidase (PEP) | Flavobacterium meningosepticum | 5.43 ± 0.81 | [4] |

| Substance P Degradation | Rat Cerebral Cortex Supernatant | 3.4 | [6] |

| Substance P Degradation | Rat Hippocampus Supernatant | 3.3 | [6] |

| Substance P Degradation | Purified PEP | 9.6 | [4] |

| Arginine-Vasopressin (AVP) Degradation | Rat Cerebral Cortex Supernatant | 2.1 | [6] |

| Arginine-Vasopressin (AVP) Degradation | Rat Hippocampus Supernatant | 2.8 | [6] |

| Arginine-Vasopressin (AVP) Degradation | Purified PEP | 13.9 | [4] |

| Thyrotropin-Releasing Hormone (TRH) Degradation | Rat Cerebral Cortex Supernatant | 1.4 | [6] |

| Thyrotropin-Releasing Hormone (TRH) Degradation | Rat Hippocampus Supernatant | 1.9 | [6] |

| Thyrotropin-Releasing Hormone (TRH) Degradation | Purified PEP | 10.7 | [4] |

| Neurotensin Degradation | Purified PEP | 14.0 | [4] |

| Oxytocin Degradation | Purified PEP | 4.5 | [4] |

| Bradykinin Degradation | Purified PEP | 7.6 | [4] |

| Angiotensin II Degradation | Purified PEP | 10.6 | [4] |

Table 2: Pharmacokinetics of this compound in Healthy Male Volunteers (Single Oral Dose)

| Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Urinary Recovery (24h, %) | Reference(s) |

| 30 mg | 474 | 1 | ~2 | Proportional to dose | ~66 | [8][9] |

| 60 mg | 887 | 1 | ~2 | Proportional to dose | ~66 | [8][9] |

| 120 mg | 1649 | 1 | ~2 | Proportional to dose | ~66 | [8][9] |

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), t1/2 (Half-life), AUC (Area under the plasma concentration-time curve). Food intake did not significantly affect Cmax, AUC, t1/2, or urinary recovery. In a multiple-dose study (60 mg, three times daily for 7 days), no drug accumulation was observed.[8][9]

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are primarily attributed to its ability to increase the bioavailability of various neuropeptides by inhibiting their degradation by PEP. This leads to the potentiation of their downstream signaling pathways. The following diagrams illustrate the key signaling cascades affected by this compound.

Caption: Logical relationship of this compound's mechanism of action.

Caption: Simplified Substance P signaling pathway.

Caption: Arginine-Vasopressin (AVP) signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro Prolyl Endopeptidase (PEP) Activity Assay

This protocol is adapted from studies measuring PEP activity in brain homogenates.[6][7]

Objective: To determine the inhibitory effect of this compound on PEP activity in vitro.

Materials and Reagents:

-

Rat brain tissue (e.g., cerebral cortex, hippocampus)

-

Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 0.32 M sucrose)

-

Substrate: Z-Gly-Pro-p-nitroanilide or a fluorogenic substrate like Z-Gly-Pro-4-methylcoumarinyl-7-amide

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Enzyme Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C.

-

The resulting supernatant, containing the cytosolic fraction with PEP, is collected and used as the enzyme source. Protein concentration should be determined using a standard method (e.g., Bradford assay).

-

-

Assay Reaction:

-

In a 96-well microplate, add the following in order:

-

Assay buffer

-

This compound at various concentrations (or vehicle for control)

-

Enzyme preparation (supernatant)

-

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate solution.

-

-

Measurement:

-

Immediately measure the absorbance (for p-nitroanilide substrates) or fluorescence (for 4-methylcoumarinyl-7-amide substrates) at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (enzyme activity) from the linear portion of the progress curve.

-

Plot the percentage of inhibition against the logarithm of this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Caption: Experimental workflow for the in vitro PEP activity assay.

In Vivo Administration of this compound in Rat Models

This protocol is based on studies investigating the effects of this compound in aged rats and rats with spatial memory deficits.[7][10][11]

Objective: To administer this compound to rats to evaluate its in vivo efficacy.

Materials and Animals:

-

Male Wistar or Fischer 344 rats (aged or with induced cognitive deficits)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) solution)

-

Oral gavage needles

Procedure:

-

Drug Preparation:

-

Suspend this compound in the vehicle to the desired concentration (e.g., 1 mg/mL, 3 mg/mL).

-

-

Administration:

-

Administer this compound orally (p.o.) to the rats using a gavage needle.

-

The volume of administration should be based on the animal's body weight.

-

For acute studies, a single dose may be administered.[7]

-

For chronic studies, administer this compound once daily for a specified period (e.g., 14 or 21 days).[7][11]

-

-

Post-Administration Procedures:

In Vivo Microdialysis for Acetylcholine (B1216132) Measurement

This protocol is a generalized procedure based on descriptions of in vivo microdialysis in rats to measure acetylcholine release.[4][12]

Objective: To measure the extracellular levels of acetylcholine in specific brain regions of freely moving rats following this compound administration.

Materials and Apparatus:

-

Rats with surgically implanted guide cannulae targeting the brain region of interest (e.g., frontal cortex, hippocampus)

-

Microdialysis probes

-

Perfusion pump

-

Ringer's solution (artificial cerebrospinal fluid), often containing a cholinesterase inhibitor (e.g., physostigmine) to prevent acetylcholine degradation in the dialysate

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

-

This compound

Procedure:

-

Probe Insertion and Perfusion:

-

Gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with Ringer's solution at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow for an equilibration period (e.g., 1-2 hours) to establish a stable baseline of acetylcholine levels.

-

-

Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials using a fraction collector.

-

-

Drug Administration:

-

After collecting baseline samples, administer this compound orally.

-

Continue collecting dialysate samples to monitor changes in acetylcholine levels post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for acetylcholine content using an HPLC-ECD system.

-

-

Data Analysis:

-

Quantify the acetylcholine concentration in each sample.

-

Express the post-treatment acetylcholine levels as a percentage of the baseline levels.

-

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

This compound is a potent and specific inhibitor of prolyl endopeptidase with a well-characterized mechanism of action. By preventing the degradation of key neuropeptides, this compound enhances their signaling, leading to increased cholinergic activity and improved cognitive function in preclinical models. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other PEP inhibitors as potential therapeutics for neurodegenerative and cognitive disorders. The multifaceted effects of this compound underscore the significant role of PEP in regulating brain function and its promise as a drug target.

References

- 1. Acetylcholine measurement of cerebrospinal fluid by in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rgd.mcw.edu [rgd.mcw.edu]

- 3. researchgate.net [researchgate.net]

- 4. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ion Channels Involved in Substance P-Mediated Nociception and Antinociception | MDPI [mdpi.com]

- 11. Effect of a novel prolyl endopeptidase inhibitor, this compound, on spatial memory and central cholinergic neurons in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prolyl Endopeptidase Inhibitor JTP-4819: A Technical Overview of its Effects on Neuropeptide Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTP-4819 is a potent and specific inhibitor of prolyl endopeptidase (PEP), a serine protease involved in the metabolism of several neuropeptides and peptide hormones.[1] By inhibiting PEP, this compound effectively increases the levels of various neuropeptides in the brain, including Substance P (SP), Arginine-Vasopressin (AVP), and Thyrotropin-Releasing Hormone (TRH).[2] This mechanism of action has positioned this compound as a potential therapeutic agent for neurodegenerative disorders like Alzheimer's disease, where neuropeptide deficits are observed.[3][4] This technical guide provides a comprehensive overview of the effects of this compound on neuropeptide metabolism, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting prolyl endopeptidase. PEP is a cytosolic enzyme that specifically cleaves peptide bonds on the C-terminal side of proline residues in small peptides (typically less than 30 amino acids).[1] Many neuropeptides that play crucial roles in learning, memory, and neuronal function are substrates for PEP.[3] By blocking the enzymatic activity of PEP, this compound prevents the degradation of these neuropeptides, leading to their accumulation and enhanced physiological activity in the brain.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting PEP and its impact on neuropeptide levels.

Table 1: In Vitro Inhibitory Activity of this compound against Prolyl Endopeptidase

| Enzyme Source | IC50 (nM) | Reference |

| Rat Brain Supernatant | 0.83 ± 0.09 | [5] |

| Rat Cerebral Cortex Supernatant | 0.58 ± 0.02 | [2] |

| Rat Hippocampus Supernatant | 0.61 ± 0.06 | [2] |

| Flavobacterium meningosepticum | 5.43 ± 0.81 | [5] |

| Young Rat Brain | ~0.7 | [6] |

| Aged Rat Brain | ~0.8 | [6] |

Table 2: In Vitro Inhibition of Neuropeptide Degradation by this compound in Rat Brain Supernatants

| Neuropeptide | Brain Region | IC50 (nM) | Reference |

| Substance P | Cerebral Cortex | 3.4 | [2] |

| Hippocampus | 3.3 | [2] | |

| Arginine-Vasopressin | Cerebral Cortex | 2.1 | [2] |

| Hippocampus | 2.8 | [2] | |

| Thyrotropin-Releasing Hormone | Cerebral Cortex | 1.4 | [2] |

| Hippocampus | 1.9 | [2] |

Table 3: In Vitro Inhibition of Neuropeptide Degradation by this compound with Purified PEP

| Neuropeptide | IC50 (nM) | Reference |

| Substance P | 9.6 | [5] |

| Arginine-Vasopressin | 13.9 | [5] |

| Thyrotropin-Releasing Hormone | 10.7 | [5] |

| Neurotensin | 14.0 | [5] |

| Oxytocin | 4.5 | [5] |

| Bradykinin | 7.6 | [5] |

| Angiotensin II | 10.6 | [5] |

Table 4: In Vivo Effects of this compound on Neuropeptide-Like Immunoreactivity in Rat Brain

| Neuropeptide | Brain Region | Dose (mg/kg, p.o.) | Effect | Reference |

| Substance P | Cerebral Cortex | 1 and 3 | Increased | [2] |

| Hippocampus | 1 and 3 | Increased | [2] | |

| Arginine-Vasopressin | Cerebral Cortex | 1 and 3 | Increased | [2] |

| Hippocampus | 1 and 3 | Increased | [2] | |

| Thyrotropin-Releasing Hormone | Hippocampus | 3 | Increased | [2] |

| Substance P (aged rats) | Cerebral Cortex | 3 (single dose) | Increased | [6] |

| Substance P (aged rats) | Cerebral Cortex | 1 (repeated dose) | Increased | [6] |

| Substance P (aged rats) | Hippocampus | 1 (repeated dose) | Restored to young rat levels | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound, the downstream signaling pathways of the affected neuropeptides, and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: Downstream signaling of key neuropeptides.

Caption: Typical experimental workflow for this compound.

Experimental Protocols

While detailed, step-by-step protocols are found in the full-text publications, this section outlines the general methodologies employed in the key experiments cited.

In Vitro Prolyl Endopeptidase Inhibition Assay

-

Objective: To determine the concentration of this compound required to inhibit 50% of PEP activity (IC50).

-

Enzyme Source: Supernatants from homogenized rat brain tissue (e.g., cerebral cortex, hippocampus) or purified PEP from Flavobacterium meningosepticum.

-

Substrate: A synthetic fluorogenic or chromogenic substrate for PEP (e.g., Z-Gly-Pro-pNA).

-

Procedure:

-

The enzyme preparation is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl).

-

The substrate is added to initiate the enzymatic reaction.

-

The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

The reaction is stopped, and the product formation is quantified using a spectrophotometer or fluorometer.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

In Vitro Neuropeptide Degradation Assay

-

Objective: To measure the ability of this compound to prevent the degradation of specific neuropeptides by PEP.

-

Enzyme Source: Rat brain supernatants.

-

Substrates: Synthetic neuropeptides such as Substance P, Arginine-Vasopressin, and Thyrotropin-Releasing Hormone.

-

Procedure:

-

The brain supernatant is incubated with a specific neuropeptide in the presence of varying concentrations of this compound.

-

The reaction mixture is incubated at 37°C.

-

The reaction is terminated, and the amount of remaining intact neuropeptide is quantified using a specific and sensitive method like an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

IC50 values are determined from the concentration-response curve.

-

In Vivo Measurement of Neuropeptide Levels

-

Objective: To assess the effect of orally administered this compound on the endogenous levels of neuropeptides in different brain regions of rats.

-

Animal Model: Wistar rats, often including aged rats to model age-related cognitive decline.

-

Procedure:

-

Rats are orally administered with this compound at various doses (e.g., 1 and 3 mg/kg) or a vehicle control.

-

After a specified time, the animals are euthanized, and their brains are rapidly dissected to isolate specific regions like the cerebral cortex and hippocampus.

-

The brain tissue is homogenized, and the levels of neuropeptide-like immunoreactivity are quantified using EIA or RIA.

-

The results are expressed as the amount of neuropeptide per unit of tissue weight or protein content.

-

Behavioral Studies

-

Objective: To evaluate the cognitive-enhancing effects of this compound in animal models of memory impairment.

-

Animal Models:

-

Scopolamine-induced amnesia: Scopolamine, a muscarinic antagonist, is used to induce a transient memory deficit.

-

Hippocampal-lesioned rats: Physical or chemical lesions to the hippocampus are created to model more permanent memory impairment.[7]

-

Aged rats: Used to model age-associated memory decline.

-

-

Behavioral Tasks:

-

Morris water maze: Assesses spatial learning and memory.

-

Passive avoidance test: Measures learning and memory for an aversive event.

-

-

General Procedure:

-

Animals are treated with this compound or vehicle before or after the induction of memory impairment.

-

The animals are then subjected to the behavioral tasks, and their performance (e.g., escape latency in the water maze, latency to enter a dark compartment in the passive avoidance test) is recorded and analyzed.

-

Conclusion

This compound is a well-characterized, potent inhibitor of prolyl endopeptidase that has demonstrated significant effects on neuropeptide metabolism in preclinical studies. By preventing the degradation of key neuropeptides involved in cognition and neuronal health, this compound has shown promise in reversing age-related and chemically-induced memory deficits in animal models. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound and other PEP inhibitors as potential therapeutics for neurodegenerative diseases. Future investigations should focus on elucidating the precise downstream signaling events and the long-term efficacy and safety of this compound.

References

- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

- 2. Effect of a novel prolyl endopeptidase inhibitor, this compound, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel prolyl endopeptidase inhibitor, this compound--its behavioral and neurochemical properties for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of a novel prolyl endopeptidase inhibitor, this compound, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of a prolyl endopeptidase inhibitor, this compound, on radial maze performance in hippocampal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

JTP-4819 and Cholinergic System Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTP-4819 is a potent and specific inhibitor of prolyl endopeptidase (PEP), an enzyme involved in the degradation of several neuropeptides.[1][2] This technical guide provides an in-depth overview of the core interactions between this compound and the cholinergic system. While not a direct cholinergic agent, this compound indirectly enhances cholinergic neurotransmission by increasing acetylcholine (B1216132) (ACh) release in key brain regions like the frontal cortex and hippocampus.[1][2][3] This effect is believed to be secondary to the potentiation of neuropeptide functions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the proposed mechanisms and experimental workflows.

Core Mechanism of Action

This compound's primary mechanism of action is the potent and specific inhibition of prolyl endopeptidase (PEP).[1][2] PEP is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues in small peptides. By inhibiting PEP, this compound prevents the degradation of various neuropeptides, including Substance P, arginine-vasopressin, and thyrotropin-releasing hormone.[1][2][3][4] The sustained levels of these neuropeptides are thought to modulate and enhance the activity of cholinergic neurons, leading to increased acetylcholine release.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy, potency, and pharmacokinetics of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Substrate | IC50 (nM) | Source Organism/Tissue |

| Prolyl Endopeptidase (PEP) | 0.83 ± 0.09 | Rat brain supernatant[1] |

| Prolyl Endopeptidase (PEP) | 5.43 ± 0.81 | Flavobacterium meningosepticum[1] |

| Substance P degradation by PEP | 9.6 | Purified PEP[1] |

| Arginine-vasopressin degradation by PEP | 13.9 | Purified PEP[1] |

| Thyrotropin-releasing hormone degradation by PEP | 10.7 | Purified PEP[1] |

| Neurotensin degradation by PEP | 14.0 | Purified PEP[1] |

| Oxytocin degradation by PEP | 4.5 | Purified PEP[1] |

| Bradykinin degradation by PEP | 7.6 | Purified PEP[1] |

| Angiotensin II degradation by PEP | 10.6 | Purified PEP[1] |

Table 2: In Vivo Effects of this compound on Acetylcholine Release in Rats

| Brain Region | Dose (p.o.) | Age of Rats | Effect on ACh Release |

| Frontal Cortex | 1 and 3 mg/kg | Young | Significant increase[1] |

| Hippocampus | 1 and 3 mg/kg | Young | Significant increase[1] |

| Frontal Cortex | 3 mg/kg | Aged | Significant increase[1] |

| Hippocampus | 3 mg/kg | Aged | Significant increase[1] |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Oral Dose, Fasting State)

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) |

| 30 | 474 | 1 | ~2 | Proportional to dose[1][5] |

| 60 | 887 | 1 | ~2 | Proportional to dose[1][5] |

| 120 | 1,649 | 1 | ~2 | Proportional to dose[1][5] |

-

Note: Food intake did not significantly affect Cmax, AUC, t1/2, and urinary recovery. In a multiple-dose study (60 mg three times daily for 7 days), there was no evidence of drug accumulation in plasma.[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Prolyl Endopeptidase (PEP) Inhibition Assay

This protocol is a generalized method for determining the in vitro inhibitory activity of compounds like this compound against PEP.

Materials:

-

Purified prolyl endopeptidase

-

Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

This compound or other test inhibitors

-

96-well microplate, preferably black for fluorescence assays

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the this compound dilutions, and the purified PEP enzyme.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Microdialysis for Acetylcholine Measurement in Rats

This protocol describes the measurement of extracellular acetylcholine levels in the brain of freely moving rats.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC system with an electrochemical detector (HPLC-ECD)

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetics

Procedure:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Surgically implant a guide cannula into the target brain region (e.g., frontal cortex or hippocampus).

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Administer this compound or vehicle orally at the desired dose.

-

Analyze the collected dialysate samples for acetylcholine content using an HPLC-ECD system.

-

Quantify the acetylcholine concentration by comparing the peak areas to those of known standards.

One-Trial Passive Avoidance Test in Rats

This test is used to assess the effect of this compound on learning and memory in a scopolamine-induced amnesia model.[1]

Apparatus:

-

A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

Procedure:

-

Acquisition Trial:

-

Place the rat in the light compartment.

-

After a short habituation period, open the guillotine door.

-

When the rat enters the dark compartment, close the door and deliver a mild, brief electric foot shock.

-

Administer this compound or vehicle orally one hour before this trial.[1] Scopolamine is typically administered 30 minutes before the trial to induce amnesia.

-

-

Retention Trial:

-

24 hours after the acquisition trial, place the rat back into the light compartment.

-

Open the guillotine door and measure the latency to enter the dark compartment (step-through latency).

-

A longer latency is indicative of better memory retention of the aversive stimulus.

-

Choline (B1196258) Acetyltransferase (ChAT) Activity Assay

This assay measures the activity of ChAT, the enzyme responsible for acetylcholine synthesis, in brain tissue homogenates.

Materials:

-

Rat brain tissue (e.g., cerebral cortex, hippocampus)

-

Homogenization buffer (e.g., PBS)

-

Substrate solution containing choline and acetyl-CoA

-

Colorimetric or radiometric detection reagents

-

Spectrophotometer or liquid scintillation counter

Procedure:

-

Dissect the brain tissue of interest and homogenize it in ice-cold buffer.

-

Centrifuge the homogenate to obtain the supernatant containing the enzyme.

-

Incubate the supernatant with the substrate solution at 37°C.

-

Stop the reaction after a defined period.

-

Measure the amount of acetylcholine produced using a suitable detection method. For example, a colorimetric assay might involve a secondary reaction that produces a colored product proportional to the amount of CoA generated.

-

Calculate the ChAT activity, typically expressed as nmol of acetylcholine formed per milligram of protein per hour.

Muscarinic M1 Receptor Binding Assay

This assay determines the binding affinity of ligands to the muscarinic M1 receptor.

Materials:

-

Rat brain tissue membranes (e.g., from the cerebral cortex)

-

Radiolabeled ligand specific for the M1 receptor (e.g., [3H]pirenzepine)

-

Binding buffer (e.g., phosphate (B84403) buffer)

-

Unlabeled competing ligand for non-specific binding determination (e.g., atropine)

-

Glass fiber filters

-

Liquid scintillation counter

Procedure:

-

Prepare brain tissue membranes by homogenization and centrifugation.

-

Incubate the membranes with a fixed concentration of the radiolabeled ligand ([3H]pirenzepine) in the binding buffer.

-

For non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

Caption: Proposed mechanism of action for this compound.

Caption: Experimental workflow for the one-trial passive avoidance test.

Conclusion

This compound represents an indirect approach to enhancing cholinergic function. By inhibiting prolyl endopeptidase, it elevates the levels of various neuropeptides that, in turn, appear to positively modulate cholinergic neurotransmission, leading to increased acetylcholine release. The preclinical data strongly support its potential as a cognitive enhancer. Further research is warranted to fully elucidate the complex interplay between PEP inhibition, neuropeptide signaling, and the cholinergic system in both physiological and pathological states.

References

- 1. Pharmacokinetics and safety of this compound, a novel specific orally active prolyl endopeptidase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel prolyl endopeptidase inhibitor, this compound, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution [frontiersin.org]

- 4. State-dependent release of acetylcholine in rat thalamus measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

Preclinical Profile of JTP-4819: A Prolyl Endopeptidase Inhibitor for Alzheimer's Disease

This technical guide provides a comprehensive overview of the preclinical research on JTP-4819, a potent and specific inhibitor of prolyl endopeptidase (PEP), for the potential treatment of Alzheimer's disease. The document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

This compound is a novel nootropic agent that exerts its therapeutic effects through the inhibition of prolyl endopeptidase (PEP).[1][2][3] PEP is a serine protease that plays a significant role in the degradation of various neuropeptides and peptide hormones.[3] In the context of Alzheimer's disease, the inhibition of PEP by this compound is hypothesized to prevent the breakdown of key neuropeptides involved in learning and memory, such as substance P, arginine-vasopressin, and thyrotropin-releasing hormone.[1][3][4] The resulting increase in the levels of these neuropeptides is believed to potentiate peptidergic and cholinergic neuronal systems, ultimately leading to improved cognitive function.[1][3]

Quantitative Data

The preclinical development of this compound has yielded significant quantitative data, both in vitro and in vivo, supporting its potential as a therapeutic agent for Alzheimer's disease.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Substrate | IC50 (nM) | Source |

| Prolyl Endopeptidase (rat brain supernatant) | 0.83 ± 0.09 | [3] |

| Prolyl Endopeptidase (Flavobacterium meningosepticum) | 5.43 ± 0.81 | [3] |

| Prolyl Endopeptidase (young rat brain) | ~0.7 | [5] |

| Prolyl Endopeptidase (aged rat brain) | ~0.8 | [5] |

| Substance P degradation by purified PEP | 9.6 | [3] |

| Arginine-vasopressin degradation by purified PEP | 13.9 | [3] |

| Thyrotropin-releasing hormone degradation by purified PEP | 10.7 | [3] |

| Neurotensin degradation by purified PEP | 14.0 | [3] |

| Oxytocin degradation by purified PEP | 4.5 | [3] |

| Bradykinin degradation by purified PEP | 7.6 | [3] |

| Angiotensin II degradation by purified PEP | 10.6 | [3] |

Table 2: In Vivo Efficacy of this compound in Rat Models

| Animal Model | Behavioral Test | Effective Oral Dose (mg/kg) | Observed Effect |

| Scopolamine-induced amnesia | Passive Avoidance | 1 and 3 (pre-acquisition) | Significantly prolonged retention time |

| Scopolamine-induced amnesia | Passive Avoidance | 3 and 10 (pre-retention) | Significantly prolonged retention time |

| Aged rats | Morris Water Maze | 1 (14 days) | Improved memory deficit (decreased escape latency and path length) |

| Nucleus basalis magnocellularis (NBM)-lesioned rats | Morris Water Maze | 1 and 3 (from day 8) | Significantly shortened escape latency |

| Young rats | Microdialysis | 1 and 3 | Significant increase in ACh release in frontal cortex and hippocampus |

| Aged rats | Microdialysis | 3 | Significant increase in ACh release in frontal cortex and hippocampus |

| Aged rats | Neurochemical analysis | 1 (21 days) | Increased substance P-like immunoreactivity in cerebral cortex and hippocampus |

Table 3: Pharmacokinetics of this compound in Healthy Male Volunteers (Single Oral Dose)

| Dose (mg) | Cmax (ng/mL) | tmax (h) | t1/2 (h) | AUC (ng·h/mL) |

| 30 | 474 | 1 | ~2 | Proportional to dose |

| 60 | 887 | 1 | ~2 | Proportional to dose |

| 120 | 1,649 | 1 | ~2 | Proportional to dose |

-

Note: Food intake did not significantly affect Cmax, AUC, t1/2, or urinary recovery. No drug accumulation was observed in a multiple-dose study.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.

Prolyl Endopeptidase (PEP) Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against PEP.

Methodology:

-

Enzyme Source: Supernatants of rat cerebral cortex and hippocampus, or purified PEP from Flavobacterium meningosepticum.

-

Substrate: A synthetic fluorogenic substrate, such as Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), is commonly used.

-

Assay Principle: The assay is based on the cleavage of the fluorogenic substrate by PEP, which releases a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme activity.

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the diluted this compound solutions.

-

Add the PEP enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader.

-

-

Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time curve. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

In Vivo Microdialysis for Acetylcholine (B1216132) Release

Objective: To measure the effect of this compound on extracellular acetylcholine (ACh) levels in the brain of freely moving rats.

Methodology:

-

Animal Model: Young and aged rats.

-

Surgical Procedure:

-

Anesthetize the rats and place them in a stereotaxic frame.

-

Implant a microdialysis probe into the target brain region (e.g., frontal cortex or hippocampus).

-

-

Microdialysis Procedure:

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-